molecular formula C12H10Cl2 B050593 1,8-Bis(chloromethyl)naphthalene CAS No. 50585-29-0

1,8-Bis(chloromethyl)naphthalene

Cat. No. B050593
CAS RN: 50585-29-0
M. Wt: 225.11 g/mol
InChI Key: RBOMVULADCTBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Bis(chloromethyl)naphthalene is a chemical compound with the molecular formula C12H10Cl2 and a molecular weight of 225.117 g/mol . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 1,8-Bis(chloromethyl)naphthalene involves a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide . This results in the corresponding chloromethyl derivatives in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 1,8-Bis(chloromethyl)naphthalene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Laser-Induced Reactions : A study by Ouchi, Koga, and Adam (1997) investigated the two-photon chemistry of 1,8-bis(chloromethyl)naphthalene using laser photolysis techniques. This research is significant for understanding the reaction pathways and intermediate formation under different photolytic conditions, which can be relevant for applications in photochemistry and materials science (Ouchi, Koga, & Adam, 1997).

  • Synthesis of Phosphanyl Naphthalenes : Karaçar, Thönnessen, Jones, Bartsch, and Schmutzler (1997) synthesized 1,8-bis(phosphanyl)naphthalenes by reacting 1,8-dilithionaphthalene with bis(dimethylamino)-chlorophosphane. Such compounds have potential applications in coordination chemistry and as ligands for metal complexes (Karaçar et al., 1997).

  • Chemical Synthesis and Characterization : The synthesis and characterization of 1,8-bis(2-methoxylethyl)-naphthalene from 1,8-bis(chloromethyl)naphthalene was reported by Wen-hao (2009). Such synthetic routes are important for developing new organic compounds with potential applications in various chemical industries (Wen-hao, 2009).

  • Wavelength Dependence in Photoreactions : Ouchi and Yabe (1992) studied the wavelength dependence on laser-induced two-photon CC bond formation of 1,8-bis(chloromethyl)naphthalene. Understanding the impact of wavelength on these reactions is crucial for optimizing conditions in photochemical synthesis (Ouchi & Yabe, 1992).

  • Preparation and Structural Analysis : Kilian, Slawin, and Woollins (2006) investigated the effects of rigid naphthalene-1,8-diyl backbone in phosphenium formation reactions, using 1,8-bis(diphenylphosphino) naphthalene. This research contributes to our understanding of structural effects in organophosphorus chemistry (Kilian, Slawin, & Woollins, 2006).

Safety And Hazards

1,8-Bis(chloromethyl)naphthalene is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin . It is advised to use protective measures when handling this chemical .

properties

IUPAC Name

1,8-bis(chloromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOMVULADCTBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)C(=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345502
Record name 1,8-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(chloromethyl)naphthalene

CAS RN

50585-29-0
Record name 1,8-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Bis(chloromethyl)naphthalene
Reactant of Route 2
Reactant of Route 2
1,8-Bis(chloromethyl)naphthalene
Reactant of Route 3
Reactant of Route 3
1,8-Bis(chloromethyl)naphthalene
Reactant of Route 4
Reactant of Route 4
1,8-Bis(chloromethyl)naphthalene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,8-Bis(chloromethyl)naphthalene
Reactant of Route 6
Reactant of Route 6
1,8-Bis(chloromethyl)naphthalene

Citations

For This Compound
37
Citations
O Ito, MM Alam, Y Koga, A Ouchi - Journal of Photochemistry and …, 1996 - Elsevier
Transient absorption spectra were observed by the laser flash photolysis of 1,8-bis(halomethyl)naphthalenes for Cl and Br substituents. In the case of 1,8-bis(chloromethyl)naphthalene, …
Number of citations: 10 www.sciencedirect.com
A Ouchi, Y Koga, W Adam - Journal of the American Chemical …, 1997 - ACS Publications
Two-photon chemistry of 1,8-bis(bromomethyl)naphthalene (1a) and 1,8-bis(chloromethyl)naphthalene (1b) was studied by (a) laser photolysis with use of XeCl (308 nm), KrF (248 nm), …
Number of citations: 21 pubs.acs.org
A Ouchi, A Yabe - Tetrahedron letters, 1992 - Elsevier
Two-photon intramolecular Csingle bondC bond formation of 1,8-bis(bromomethyl)naphthalene and 1,8-bis(chloromethyl)naphthalene by high fluence excimer laser irradiations …
Number of citations: 16 www.sciencedirect.com
A Ouchi, A Yabe - Tetrahedron letters, 1990 - Elsevier
The formation of acenaphthene from less photoreactive 1,8-bis(bromomethyl)naphthalene and 1,8-bis(chloromethyl)naphthalene by high-fluence KrF excimer laser irradiation was …
Number of citations: 14 www.sciencedirect.com
S Harvey, PC Junk, CL Raston… - The Journal of Organic …, 1988 - ACS Publications
Reaction of magnesium-arene compounds,[Mg (anthracene)(THF) 3], 1, and some silylanthracene, and/or tertiary amine analogues, with benzylicand allylic chlorides or bromides, and (…
Number of citations: 94 pubs.acs.org
Y Xiao, X Liu, X He, Q He, X Zeng - Supramolecular Chemistry, 2020 - Taylor & Francis
A novel series of hexacatenars consisting of a central naphthalene core functionalised with 1,2,3-triazole dendritic wings at 1 and 8 positions were synthesised by Sonogashira coupling …
Number of citations: 3 www.tandfonline.com
LM Engelhardt, RI Papasergio, CL Raston… - Journal of the Chemical …, 1984 - pubs.rsc.org
The complexes [{Li(tmen)}2{1,8-(CHSiMe3)2C10H6}](9)(tmen =NNN′N′-tetramethylethylenediamine) and [{Li(tmen)}{[graphic omitted]10H6}](13) have been prepared via metallation …
Number of citations: 7 pubs.rsc.org
LA Carpino - Journal of the American Chemical Society, 1963 - ACS Publications
Synthesis and Oxidation of 2-Amino-2,3-dihydro-lH-benz[de]isoquinoline and 1,2,3,4-Tetra- hydronaphtho[l,8-de][l,2]diazepine and Page 1 2144 Louis A. Carpino Vol. amount of …
Number of citations: 70 pubs.acs.org
LM Engelhardt, RI Papasergio, CL Raston… - Journal of the …, 1987 - pubs.rsc.org
Treatment of 1,8-(Me3GeCH2)2C10H6, derived from a Grignard in situ trapping reaction, with Li(Me2NCH2CH2NMe2)Bun in hexane yields the germanium heterocyclic dianion [[…
Number of citations: 5 pubs.rsc.org
SH Joo, CY Lee, K Kim, KR Lee… - Bulletin of the Korean …, 2006 - koreascience.kr
A review is made on the chemical vapor deposition polymerization (CVDP) of insoluble and infusible poly (arylenevinylene) s and its applications to nanoscience. Poly (p-…
Number of citations: 6 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.